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The table below summarizes key safety data from an indirect treatment comparison (ITC) of momelotinib

and fedratinib, based on pooled data from their pivotal Phase 2/3 clinical trials over 24 weeks [1] [2] [3].

Adverse Event (AE)
Category

JAK Inhibitor-Naïve Patients
(Risk Difference, %)

JAK Inhibitor-Experienced Patients
(Risk Difference, %)

| Any-Grade Thrombocytopenia (Lower risk with Momelotinib) | -42.8 (p < 0.001) | Not Statistically

Significant | | Grade 3/4 Thrombocytopenia (Lower risk with Momelotinib) | Not Statistically Significant |

Not Statistically Significant | | Any-Grade Anemia (Lower risk with Momelotinib) | -85.4 (p < 0.001) | -40.7

(p < 0.001) | | Grade 3/4 Anemia (Lower risk with Momelotinib) | -37.1 (p < 0.001) | -33.6 (p < 0.001) | |

Diarrhea (Any Grade) (Lower risk with Momelotinib) | -48.3 (p < 0.001) | -32.7 (p < 0.001) | | Nausea

(Any Grade) (Lower risk with Momelotinib) | -49.3 (p < 0.001) | -41.1 (p < 0.001) | | AEs Leading to Dose

Reduction (Lower risk with Momelotinib) | -30.4 (p < 0.001) | -34.7 (p < 0.001) |

Experimental Protocols and Data Sources

The comparative data presented above were generated using a specific methodology to enable cross-trial

comparison in the absence of head-to-head studies.

Methodology: Matching-Adjusted Indirect Comparison (MAIC) [1]
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Objective: To compare safety outcomes between momelotinib and fedratinib by adjusting for

differences in patient characteristics across separate clinical trials.
Data Sources: The analysis used individual patient data from the momelotinib arms of the

SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM trials. For fedratinib, the analysis used aggregate
data from the JAKARTA and JAKARTA-2 trials.

Population & Duration: The comparison evaluated treatment-emergent adverse events
occurring in ≥10% of patients over the first 24 weeks of treatment. Analyses were conducted

separately for JAK inhibitor-naïve and JAK inhibitor-experienced populations.
Outcome Measures: The primary outcomes were risk differences (RDs) for hematological

(anemia, thrombocytopenia) and gastrointestinal (diarrhea, nausea) adverse events.

Mechanisms of Action and Safety Implications

The distinct safety profiles, particularly regarding hematological parameters, can be understood through their

different mechanisms of action.
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The diagram above illustrates the key signaling pathways and logical relationships behind the mechanisms of

action for both drugs.

Momelotinib's Multi-Modal Mechanism [4] [5] [6]: Momelotinib is an inhibitor of JAK1, JAK2,

and ACVR1. JAK1/JAK2 inhibition is responsible for reducing spleen size and improving

constitutional symptoms. Its unique inhibition of ACVR1 suppresses hepcidin production in the liver,
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which increases iron availability for erythropoiesis. This mechanism underpins its anemia benefit and

contributes to its lower risk of hematological toxicity.

Fedratinib's Kinase Profile [7] [8]: Fedratinib is a preferentially JAK2 inhibitor with additional off-

target effects. It also inhibits FLT3 and BRD4. Its potent JAK2 inhibition is effective for spleen and

symptom control but is more frequently associated with hematological toxicity, particularly anemia

and thrombocytopenia, as shown in the JAKARTA trials [1] [8].

Key Insights for Drug Development

Patient Selection Strategy: Momelotinib's profile makes it a strong candidate for MF patients with
significant anemia or those at high risk for cytopenias [4] [5]. Fedratinib requires careful
monitoring of blood counts, and its use is not recommended in patients with very low baseline platelet

counts (<50 × 10⁹/L) [1] [7].
Tolerability and Dosing: The significantly lower incidence of AEs leading to dose reductions with

momelotinib suggests a potential for better treatment adherence and more stable drug exposure
[1] [2]. For fedratinib, proactive management of GI toxicity with prophylactic antiemetics is crucial to

maintain adequate dosing and efficacy [1] [8].
Safety Monitoring: Both drugs require vigilant safety monitoring. For momelotinib, watch for

peripheral neuropathy, hepatotoxicity, and infections [4] [6]. For fedratinib, clinicians must remain
vigilant for gastrointestinal toxicity, anemia, thrombocytopenia, and the rare risk of Wernicke's
encephalopathy, which necessitates thiamine monitoring [7] [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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